N-butyl-3,4-dimethylaniline

Description

Historical Perspectives on Aromatic Amine Research

The study of aromatic amines is deeply rooted in the history of organic chemistry, with the parent compound, aniline (B41778), playing a central role in the birth of the synthetic chemical industry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo (B80030), naming it "Crystallin". wikipedia.orgatamanchemicals.comwikidoc.org A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named "kyanol". wikipedia.orgatamanchemicals.comwikidoc.org In 1840, Carl Julius Fritzsche obtained an oil by treating indigo with caustic potash and named it aniline, after the indigo-yielding plant Indigofera anil. wikipedia.orgatamanchemicals.com It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance. montrealgazette.com

The scientific study of these compounds was significantly advanced in the mid-1840s by Hofmann's development of the ammonia (B1221849) type theory, which provided a conceptual framework for understanding aniline and its derivatives as compounds where hydrogen atoms of ammonia are replaced by other groups. e-bookshelf.de A pivotal moment in the history of aromatic amines came in 1856 with the accidental discovery of mauveine, the first synthetic dye, by Hofmann's student William Henry Perkin. wikipedia.orgwikidoc.orge-bookshelf.de This discovery catalyzed the rapid growth of the synthetic dye industry, with companies like BASF (Badische Anilin- und Sodafabrik) being founded on the production of aniline-based dyes. montrealgazette.com

Beyond dyes, the late 19th and early 20th centuries saw the emergence of aniline derivatives as important pharmaceuticals. Acetanilide and phenacetin (B1679774) were developed as analgesic drugs. wikipedia.org Paul Ehrlich's work with aniline derivatives led to the development of Salvarsan in 1909, the first effective chemotherapy for syphilis, coining the term "chemotherapy" for his "magic bullet" approach. atamanchemicals.commontrealgazette.com This historical trajectory underscores the foundational importance of aromatic amine research in driving innovation across both industrial and medicinal chemistry.

Structural Framework and Nomenclature Conventions for N-Butyl-3,4-dimethylaniline

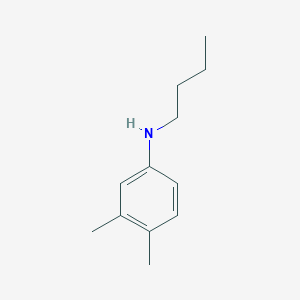

The chemical structure of this compound consists of a central benzene (B151609) ring to which an amino group is attached. This amino group is substituted with a butyl group, and the benzene ring is substituted with two methyl groups at positions 3 and 4. The systematic naming of this compound follows the conventions set by the International Union of Pure and Applied Chemistry (IUPAC).

According to IUPAC nomenclature, the parent name for an amine with an amino group attached to a benzene ring is "aniline" or "benzenamine". geeksforgeeks.orgquora.com When substituents are present on the benzene ring, their positions are indicated by numbers, with the carbon atom bearing the amino group designated as position 1. geeksforgeeks.orgjove.com For this compound, the methyl groups are located at the third and fourth carbon atoms of the benzene ring relative to the amino group.

Substituents attached to the nitrogen atom of the amino group are denoted by the prefix "N-". jove.com Therefore, the "N-butyl" in the name indicates that a butyl group is attached to the nitrogen atom. Combining these rules, the name "this compound" precisely describes the molecule's connectivity.

Below are tables detailing the identifiers and physicochemical properties of this compound and a closely related compound, 3,4-dimethylaniline (B50824), for comparative context.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 27285-22-9 |

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| InChI Key | Not readily available |

Data sourced from available chemical supplier information. bldpharm.comchemicalbook.com

Table 2: Physicochemical Properties of 3,4-Dimethylaniline (for comparison)

| Property | Value |

| Physical State | Solid |

| Appearance | Beige |

| Melting Point | 49 - 51 °C |

| Boiling Point | 226 °C @ 760 mmHg |

| Flash Point | 98 °C |

| Molecular Formula | C8H11N |

| Molecular Weight | 121.18 g/mol |

Data sourced from a safety data sheet. fishersci.com

Structure

3D Structure

Properties

CAS No. |

27285-22-9 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-3,4-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-5-8-13-12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |

InChI Key |

GZCBXIBXMFHVCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Advanced Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Dynamics

The electron-rich nature of the aniline (B41778) ring in N-butyl-3,4-dimethylaniline makes it highly susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution.

Nitration of aniline derivatives is a well-established electrophilic aromatic substitution reaction. For N-substituted anilines, the reaction conditions significantly influence the outcome. In acidic solutions, the initial nitration of dimethylaniline typically yields 3-nitrodimethylaniline. wikipedia.org The nitration of aromatic compounds is influenced by both steric and electronic factors. google.com Electron-donating groups, such as the alkyl and amino groups in this compound, typically direct incoming electrophiles to the ortho and para positions. google.com However, the bulky N-butyl group and the methyl groups can sterically hinder the ortho positions, potentially favoring para-substitution. google.com

The use of specific nitrating agents can offer enhanced regioselectivity. For instance, tert-butyl nitrite (B80452) has been employed for the regioselective nitration of N-alkyl anilines under mild conditions. nih.gov This method provides a pathway to control the position of nitration, which is often challenging with traditional nitrating agents like nitric acid that can lead to mixtures of isomers and oxidation byproducts. google.comlibretexts.org The reaction of N,N-dialkylanilines with reagents like tert-butyl nitrite can proceed via a radical mechanism, offering an alternative to the classical electrophilic substitution pathway and leading to specific product formation. researchgate.net

Table 1: Factors Influencing Regioselectivity in the Nitration of Substituted Anilines

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents on the nitrogen and the ring can disfavor substitution at adjacent (ortho) positions. google.com |

| Electronic Effects | Electron-donating groups activate the ortho and para positions for electrophilic attack. google.com |

| Nitrating Agent | The choice of nitrating agent can alter the reaction mechanism and regiochemical outcome. nih.gov |

| Reaction Conditions | Temperature and solvent can affect the distribution of isomeric products. google.com |

Traditionally, Friedel-Crafts reactions are incompatible with amines due to the strong interaction between the Lewis acid catalyst and the basic amine nitrogen. dntb.gov.uaresearchgate.netnih.gov This interaction deactivates the catalyst and the aromatic ring towards electrophilic substitution. quora.com However, recent advancements have enabled the use of specific catalysts that overcome this limitation.

Cyclic diaminocarbene-gold(I) complexes have emerged as effective catalysts for the Friedel-Crafts alkylation of aromatic amines, including N,N-dialkylanilines, with alkenes. dntb.gov.uaresearchgate.netnih.gov Theoretical studies have shown that these reactions proceed through an electrophilic aromatic substitution mechanism. dntb.gov.uaresearchgate.netnih.gov The gold(I) cation activates the alkene's C=C double bond, generating an electrophilic species that is then attacked by the electron-rich aniline ring. dntb.gov.uaresearchgate.netnih.gov This catalytic system avoids the strong binding issues associated with traditional Lewis acids. researchgate.net The use of gold catalysts has also proven effective in other related transformations like hydroamination reactions. researchgate.netmdpi.comresearchgate.netnih.gov

The Friedel-Crafts alkylation of N,N-dialkylanilines catalyzed by cyclic diaminocarbene-gold(I) complexes exhibits high para-selectivity. dntb.gov.uaresearchgate.netnih.govresearchgate.net This preference for substitution at the para position is attributed to the lower energy of the para-substituted product compared to the ortho-substituted one, which is sterically more hindered. dntb.gov.uaresearchgate.netnih.gov

The regioselectivity of the addition to the alkene (Markovnikov vs. anti-Markovnikov) is dependent on the structure of the alkene substrate. dntb.gov.uaresearchgate.netnih.gov For example, the reaction with α-methylstyrene follows the Markovnikov rule, where the more stable benzylic carbocation intermediate is formed. dntb.gov.uaresearchgate.netnih.gov In contrast, the reaction with butanone can proceed via an anti-Markovnikov pathway. dntb.gov.uaresearchgate.netnih.gov Computational studies have shown that the activation energies for the formation of branched versus linear products differ depending on the alkene, thus explaining the observed product distributions. dntb.gov.uaresearchgate.netnih.gov The ability to control regioselectivity is a significant advantage in synthesizing specifically substituted aniline derivatives. acs.orgacs.org

Table 2: Regioselectivity in Gold-Catalyzed Friedel-Crafts Alkylation of N,N-Dimethylaniline

| Alkene Substrate | Major Product Type | Regioselectivity Rule | Reference |

| α-Methylstyrene | Branched | Markovnikov | dntb.gov.uanih.gov |

| Butanone | Linear | anti-Markovnikov | dntb.gov.uanih.gov |

Friedel-Crafts Alkylation Mechanisms with Alkenes

Nucleophilic and Radical Reaction Mechanisms

Beyond electrophilic substitutions, this compound can participate in reactions involving nucleophilic and radical intermediates, particularly through metallation reactions.

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for the functionalization of aromatic rings. nih.gov The position of lithiation is often directed by a substituent group on the ring, a process known as directed ortho-metallation (DoM). wikipedia.org

For N,N-dialkylanilines, the dimethylamino group can act as a directing group, facilitating lithiation at the ortho position. wikipedia.org This is achieved by the coordination of the alkyllithium reagent (like n-butyllithium or sec-butyllithium) to the nitrogen atom, which then promotes deprotonation of the adjacent C-H bond. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.orgacs.org The efficiency of ortho-lithiation can be influenced by factors such as the choice of alkyllithium reagent, solvent, and the presence of chelating agents like TMEDA (tetramethylethylenediamine). uwindsor.canih.gov

While ortho-metallation is the more common pathway for anilines, meta-metallation has also been achieved under specific conditions. nih.govbeilstein-journals.org The use of mixed-metal reagents, such as sodium zincates, has been shown to surprisingly lead to meta-zincation of N,N-dimethylaniline. nih.govbeilstein-journals.orgbeilstein-journals.org This provides a route to functionalize the otherwise less accessible meta position. Studies on substituted anilines have shown that the regioselectivity of metallation can be finely tuned by the choice of the N-protecting group and the metallating agent. nih.gov For instance, N-tert-butoxycarbonyl protected anilines can be lithiated at different positions compared to their N,N-bis(trimethylsilyl) protected counterparts. nih.gov The ability to control the site of metallation (ortho vs. meta) is of significant synthetic utility, allowing for the targeted synthesis of specific isomers. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orggoogle.com

Table 3: Regioselectivity of Metallation in Substituted Anilines

| Directing Group | Metallating Agent | Position of Metallation | Reference |

| -NMe₂ | n-Butyllithium | Ortho | wikipedia.orgwikipedia.org |

| -NMe₂ | (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu) | Meta | nih.govbeilstein-journals.org |

| -NH(CO₂t-Bu) | t-Butyllithium | Ortho (to N) | nih.gov |

| -N(SiMe₃)₂ | t-Butyllithium | Meta (to N) | nih.gov |

Oxidative Mannich Reactions

This compound can undergo oxidative Mannich reactions, a class of cross-dehydrogenative coupling (CDC) reactions that form a C-C bond by functionalizing the C-H bond alpha to the nitrogen atom. researchgate.netorgchemres.org These reactions are typically catalyzed by transition metals and utilize an oxidant. acs.orgnih.gov

A general mechanism has been proposed for the oxidative Mannich reaction of N,N-dialkylanilines catalyzed by various transition metal salts, including those of Rhodium, Ruthenium, Copper, Iron, and Cobalt. acs.orgnih.govresearchgate.netacs.org The mechanism proceeds through a rate-determining single electron transfer (SET) from the electron-rich aniline to an oxidizing species generated in situ. acs.orgsigmaaldrich.com This initial SET is followed by a competing backward SET and the irreversible cleavage of a C-H bond at the α-position to the nitrogen atom. nih.govresearchgate.net A subsequent, second SET step completes the oxidation process, leading to the formation of a key intermediate. acs.orgresearchgate.net

In these reactions, tert-butyl hydroperoxide (TBHP) is commonly used as the terminal oxidant. acs.orgnih.gov Mechanistic studies have revealed that the primary role of the transition metal catalyst is to initiate the decomposition of TBHP to generate tert-butylperoxy radicals (t-BuOO•). acs.orgnih.govacs.org It is this tert-butylperoxy radical, not a metal-oxo species, that acts as the major oxidant in the rate-determining SET step with the N,N-dialkylaniline. acs.orgsigmaaldrich.comumd.edu For some metals like copper, iron, and cobalt, a secondary oxidation pathway involving molecular oxygen may also exist. nih.govresearchgate.net

The sequence of an initial SET, followed by α-C-H bond cleavage, and a second SET results in the formation of a highly electrophilic iminium ion. acs.orgnih.govresearchgate.net This iminium ion is the key electrophile in the Mannich reaction. It is rapidly trapped by a nucleophile present in the reaction mixture, which can be the solvent or a dedicated carbon nucleophile, to form the final Mannich adduct. acs.orgacs.org The formation of this iminium ion is often in equilibrium with hemiaminal intermediates formed by the initial trapping of the ion by the solvent or TBHP itself. acs.org

Oxidative Coupling Reactions (e.g., with indole)

This compound can undergo oxidative coupling reactions, a class of reactions where a C-H bond is functionalized. A notable example is the coupling with nucleophiles like indole (B1671886). While specific studies on this compound are not prevalent, the mechanism can be understood from extensive research on analogous N,N-dialkylanilines, such as N,N-dimethylaniline.

The reaction typically proceeds via a cross-dehydrogenative coupling (CDC) mechanism, often catalyzed by transition metals or promoted by an oxidant. A general pathway involves the oxidation of the tertiary amine. For instance, in reactions catalyzed by potassium iodide with an co-oxidant like tert-butyl peroxybenzoate, a radical mechanism is proposed. researchgate.netresearchgate.net The process begins with the generation of a radical that abstracts a hydrogen atom from the α-carbon of the N-butyl group, creating a carbon-centered radical intermediate. researchgate.net This radical is then further oxidized to a reactive iminium cation. researchgate.netacs.org

The highly electrophilic iminium ion is subsequently attacked by the nucleophilic C3 position of indole. A final deprotonation step regenerates the aromaticity of the indole ring and yields the final coupled product. This methodology provides an efficient route for C-C bond formation under oxidative conditions. nih.gov Iron salts have also been shown to catalyze such transformations, proceeding through similar iminium ion intermediates. rsc.org

Table 1: Examples of Oxidative Coupling Reactions of N,N-Dialkylanilines with Indoles This table presents data for analogous compounds to illustrate the general reaction scope.

| Aniline Derivative | Catalyst / Oxidant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dimethylaniline | KI / t-BuOOBz | 1-Aminomethyl-3-formyl indole | - | researchgate.net |

| 4-Methyl-N,N-dimethylaniline | KI / t-BuOOBz | Dual C3-formylation and N-aminomethylation | - | researchgate.net |

| Arylmethylamines | Metal-free / I₂ | 3,3′-Bis(indolyl)methanes | up to 95% | nih.gov |

| N,N-dimethylaniline | Fe₂(CO)₉ / TBHP | Methylene-bridged bis-1,3-dicarbonyls | High | rsc.org |

Complexation and Coordination Chemistry

The coordination chemistry involving the this compound scaffold is multifaceted, encompassing the formation of complexes through the aniline nitrogen or through functional groups introduced onto the aromatic ring.

Formation of Ionic Imido Complexes

The formation of terminal imido complexes (M=N-Ar) is a significant reaction for primary aromatic amines. For example, the parent primary amine, 3,4-dimethylaniline (B50824) , reacts with molybdenum complexes like MoO(X)₂(dtc)₂ (where X = Cl or Br) in the presence of a base to yield ionic imido complexes. sigmaaldrich.comacs.org The resulting structures can be complex, such as [MoNAr(dtc)₃]₂[Mo₆O₁₉] or [MoNAr(dtc)₃]₄[Mo₈O₂₆], where the molybdenum center is coordinated by the imido ligand derived from 3,4-dimethylaniline. acs.org

This reaction involves the deprotonation of the primary amine (-NH₂) to form the dianionic imido ligand (=N-Ar)²⁻, which then coordinates to the metal center. researchgate.net However, for This compound , which is a tertiary amine, this pathway is not accessible as there are no protons on the nitrogen atom to be removed. Therefore, the formation of terminal imido complexes via this deprotonation mechanism is not a characteristic reaction of this compound itself, but rather of its primary amine precursor.

Table 2: Formation of Ionic Imido Complexes from Substituted Anilines This table shows data for the corresponding primary amine, as this reaction is not typical for the tertiary N-butyl derivative.

| Aniline Reactant | Metal Precursor | Base / Solvent | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 3,4-Dimethylaniline | MoO(X)₂(dtc)₂ | Triethylamine / Methanol (B129727) | Ionic Imido Complex | acs.org |

| 2,6-Dimethylaniline | MoO(X)₂(dtc)₂ | Triethylamine / Methanol | Ionic Imido Complex | acs.org |

| 2,4,6-Trimethylaniline | MoO(X)₂(dtc)₂ | Triethylamine / Methanol | Ionic Imido Complex | acs.org |

| 2,6-Diisopropylaniline | MoO(X)₂(dtc)₂ | Butyllithium / THF | Neutral Imido Complex | acs.org |

Ligand Design and Metal Complexation (e.g., phosphine (B1218219) derivatives)

The this compound structure is a valuable platform for ligand design, particularly for tuning the electronic properties of phosphine ligands. While direct synthesis of a phosphine ligand from this compound is not widely documented, the principles are well-established from analogous systems, such as those derived from N,N-dimethylaniline. nih.gov

By introducing a phosphine group onto the aromatic ring of this compound, a P,N-type ligand can be created. The synthesis could be achieved through metallation (e.g., directed ortho-lithiation) of the aniline ring, followed by quenching with a chlorophosphine, a common strategy for preparing P,N ligands. beilstein-journals.org The N,N-dialkylamino group acts as a strong electron-donating group, which increases the electron density on the phosphorus atom. This electronic enrichment of the phosphine ligand can significantly impact the reactivity and stability of its metal complexes, making them more effective in certain catalytic applications like cross-coupling reactions. nih.govresearchgate.net The steric bulk provided by the N-butyl and dimethyl groups can also be leveraged to control the coordination environment around the metal center.

Table 3: Electronic Properties of Aniline-Substituted Phosphine Ligands This table illustrates the electronic effect of an amino group on a phosphine ligand, using data from analogous systems to infer the potential properties of a ligand derived from this compound.

| Phosphine Ligand | Substituent on Phenyl Ring | ¹J(³¹P–⁷⁷Se) (Hz) | Electronic Nature | Reference |

|---|---|---|---|---|

| Ligand 9 (analogue) | p-NMe₂ | 693.1 | Most Electron-Rich | nih.gov |

| Ligand 11 (analogue) | 3,5-Me₂-4-NMe₂ | 694.9 | Very Electron-Rich | nih.gov |

| Ligand 8 (analogue) | 3,5-tBu₂-4-OMe | 703.1 | Electron-Rich | nih.gov |

| tBuPPh₂ | Unsubstituted | 705.5 | Baseline | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of N-butyl-3,4-dimethylaniline provide definitive evidence for its structure by identifying the number and types of chemically distinct protons and carbons. While experimental spectra for this compound are not widely published, its spectral characteristics can be accurately predicted based on data from closely related analogs such as 3,4-dimethylaniline (B50824), N,N-dimethylaniline, and N,N,4-trimethylaniline. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two aromatic methyl groups, and the protons of the N-butyl group. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, including those for the aromatic ring, the two distinct aromatic methyl carbons, the N-butyl carbons, and the carbons attached to the nitrogen atom. rsc.orgresearchgate.net

Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C5-H) | ~6.9-7.1 | d | 1H |

| Aromatic H (C6-H) | ~6.5-6.7 | dd | 1H |

| Aromatic H (C2-H) | ~6.5-6.7 | d | 1H |

| N-CH₂ (butyl) | ~3.1-3.3 | t | 2H |

| Ar-CH₃ (C4-CH₃) | ~2.2-2.3 | s | 3H |

| Ar-CH₃ (C3-CH₃) | ~2.1-2.2 | s | 3H |

| N-CH₂-CH₂ (butyl) | ~1.5-1.7 | m | 2H |

| CH₂-CH₂ -CH₃ (butyl) | ~1.3-1.5 | m | 2H |

| CH₂-CH₃ (butyl) | ~0.9-1.0 | t | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C1-N) | ~148-150 |

| Aromatic C (C3-CH₃) | ~137-139 |

| Aromatic C (C4-CH₃) | ~128-130 |

| Aromatic C (C5) | ~129-131 |

| Aromatic C (C2) | ~112-114 |

| Aromatic C (C6) | ~109-111 |

| N-C H₂ (butyl) | ~49-51 |

| N-CH₂-C H₂ (butyl) | ~29-31 |

| Ar-C H₃ (C4-CH₃) | ~20-21 |

| C H₂-CH₃ (butyl) | ~20-21 |

| Ar-C H₃ (C3-CH₃) | ~18-19 |

| C H₃ (butyl) | ~13-14 |

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for establishing proton-proton connectivities. In the context of this compound, COSY would be crucial for unambiguously assigning the aromatic proton signals. Furthermore, this technique is powerfully applied in mechanistic studies, such as identifying the specific sites of reaction on the aromatic ring.

For instance, in metallation reactions where a metal atom is directed to a specific position on the aniline (B41778) ring, the resulting product mixture can contain different regioisomers. A study on the metallation of N,N-dimethylaniline demonstrated the use of ¹H-¹H COSY to distinguish between different isomers formed. beilstein-journals.org The COSY spectrum reveals which protons are coupled (i.e., adjacent to each other). By applying this to a metallated derivative of this compound, one could determine the exact position of metallation by observing the changes in the correlation patterns of the aromatic protons. For example, metallation at the C6 position would disrupt the coupling between H5 and H6, a change readily observable in the COSY spectrum.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. libretexts.org Electron-donating groups, such as the alkyl groups (butyl and methyl) and the amino group in this compound, cause shielding and shift signals to a higher field (lower ppm). Conversely, electron-withdrawing groups cause deshielding and shift signals to a lower field (higher ppm).

Aromatic Protons : The N-butylamino group is a strong activating, ortho-, para-director. The two methyl groups are also activating. This combined electron-donating effect increases the electron density in the ring, shifting the aromatic protons upfield relative to benzene (7.26 ppm). The proton at C2 is ortho to the amino group, while the proton at C6 is ortho to one methyl group and meta to the amino group. The proton at C5 is situated between the two methyl groups. These distinct electronic environments lead to different chemical shifts, allowing for their assignment. libretexts.org

Alkyl Protons : The protons on the N-butyl group exhibit predictable shifts. The methylene (B1212753) group directly attached to the nitrogen (N-CH₂) is the most deshielded due to the electronegativity of the nitrogen atom. The chemical shift decreases for protons further down the alkyl chain, culminating in the terminal methyl group (CH₃), which is the most shielded and appears at the highest field. msu.edu

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of spectra from similar molecules like N,N-dimethylaniline and 3,4-dimethylaniline allows for a reliable prediction of its key spectral features. sphinxsai.comchemicalbook.com

Key expected vibrational modes include:

C-H Stretching (Aliphatic) : Strong bands are expected in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl and methyl groups. spectroscopyonline.com

C-H Stretching (Aromatic) : Weaker bands typically appear just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring. sphinxsai.com

C-N Stretching : A distinct band in the 1350-1250 cm⁻¹ range is characteristic of the stretching vibration of the aromatic amine C-N bond. sphinxsai.com

C=C Stretching (Aromatic) : Medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-H Bending : Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H in-plane and out-of-plane bending vibrations provide further structural confirmation. spectroscopyonline.com

Expected Characteristic IR Absorption Bands for this compound Data predicted based on analogous compounds and general IR correlation tables.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| Aromatic C-N Stretch | 1250-1350 | Medium-Strong |

| C-H Bending (Alkyl) | 1375-1465 | Medium |

| C-H Bending (Aromatic) | 800-900 | Strong |

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. In aniline, the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the benzene ring gives rise to specific absorption maxima. nih.gov The presence of electron-donating alkyl groups (both the N-butyl and the two methyl groups) on the aniline structure typically causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted aniline. photochemcad.com This is due to the alkyl groups further increasing the energy of the highest occupied molecular orbital (HOMO), which reduces the energy gap for electronic excitation.

X-ray Crystallography and Diffraction Studies

As of the latest available information, there are no publicly accessible crystallographic studies specifically for this compound. Therefore, a detailed experimental analysis of its molecular and supramolecular architecture based on X-ray diffraction data cannot be provided at this time. The following subsections describe the type of information that would be obtained from such studies.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, revealing the conformation of the n-butyl group and the geometry around the nitrogen atom.

Crystal Packing: How the individual molecules of this compound are arranged in the crystal lattice, which defines the supramolecular architecture. This includes the identification of crystal symmetry and the unit cell parameters.

For related aniline derivatives, crystal structures often reveal complex packing motifs driven by various intermolecular forces. nih.gov

A detailed analysis of the crystal structure would also allow for the identification and characterization of various non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid state. For this compound, potential interactions would include:

C-H...π Interactions: The hydrogen atoms of the alkyl groups (butyl and methyl) and the aromatic ring can interact with the π-electron cloud of neighboring benzene rings. These interactions are known to be important in the stabilization of crystal structures of many aromatic compounds. Recent studies on related van der Waals clusters have explored the possibilities of both C-H...π and C-H...N interactions. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.

The nature and geometry of these interactions provide insights into the forces that direct the self-assembly of the molecules in the solid state.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies focusing specifically on the chemical compound This compound are not presently available. Research applying methods such as Density Functional Theory (DFT) for geometry optimization, Time-Dependent DFT (TD-DFT) for spectroscopic prediction, and the elucidation of mechanistic pathways, including activation energy and transition state analysis for this exact molecule, has not been published in the accessible domain.

Therefore, it is not possible to provide the requested article with scientifically accurate, research-backed data strictly for "this compound" as per the specified outline. The generation of content for the requested sections would require dedicated, novel computational research to be performed on this specific compound.

Computational Chemistry and Theoretical Modeling

Advanced Computational Techniques

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational dynamics, solvation structure, and intermolecular interactions of a compound like N-butyl-3,4-dimethylaniline.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or methanol (B129727). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds by calculating the forces on each atom at discrete time steps and updating their positions and velocities, thereby generating a trajectory of the system's evolution over time.

Detailed Research Findings:

Analysis of the MD trajectory can reveal crucial information about the behavior of this compound in a solution. For instance, the solvation shell around the molecule can be characterized by calculating the radial distribution function (RDF) , g(r), for solvent molecules around specific atoms of the solute. The RDF describes the probability of finding a particle at a distance r from another particle, relative to the probability expected for a completely random distribution. Peaks in the RDF indicate the positions of solvation shells. For example, a study on the solvation of the dimethylammonium cation in water revealed a well-defined first solvation shell with water molecules forming hydrogen bonds with the ammonium (B1175870) hydrogen atoms eie.gr. A similar analysis for this compound would likely show a structured arrangement of polar solvent molecules around the nitrogen atom and hydrophobic hydration effects around the butyl and dimethylphenyl groups.

The conformational flexibility of the n-butyl group and its interaction with the dimethylaniline moiety can also be explored. By analyzing the dihedral angle distributions along the butyl chain and between the chain and the aromatic ring, the preferred conformations of the molecule in solution can be identified.

Hypothetical Data from MD Simulation of this compound in Methanol:

While specific experimental data is not available, a hypothetical MD simulation could yield the following type of data for the interaction of this compound with methanol:

| Interaction Pair | Peak Position of First Solvation Shell (Å) | Coordination Number | Average Interaction Energy (kcal/mol) |

| N ... H-O (Methanol) | 2.1 | 1-2 | -5.2 |

| Aromatic Ring ... C (Methanol) | 3.5 | 4-5 | -2.8 |

| Butyl Chain ... C (Methanol) | 4.0 | 6-7 | -1.5 |

Note: This table is illustrative and based on general principles of molecular interactions.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized, Lewis-like description of the electronic structure of a molecule, which is useful for interpreting concepts like hybridization, lone pairs, and, most importantly for this context, charge transfer.

The NBO method analyzes the electron density of a molecule to identify localized orbitals that correspond to core electrons, lone pairs, and bonds. It also identifies unoccupied "anti-bonding" orbitals. The interactions between filled "donor" orbitals (like lone pairs or bonding orbitals) and empty "acceptor" orbitals (like anti-bonding orbitals) can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction is a measure of the extent of charge delocalization or charge transfer.

Detailed Research Findings:

For a molecule like this compound, NBO analysis would be particularly insightful for understanding the electronic effects of the n-butyl and dimethyl substituents on the aniline (B41778) nitrogen and the aromatic ring. The nitrogen atom's lone pair is a key electron donor. NBO analysis would quantify the delocalization of this lone pair into the anti-bonding π* orbitals of the aromatic ring, a phenomenon known as p-π conjugation. This charge transfer from the nitrogen to the ring is a defining feature of anilines and influences their chemical reactivity.

A study on cationic Zirconocene Dimethylaniline complexes used NBO analysis to investigate the Zr-N bond . The analysis revealed significant donor-acceptor interactions, with the nitrogen lone pair donating electron density to unoccupied orbitals of the zirconium atom. The stabilization energy for this interaction was calculated to be as high as 38.56 kcal/mol, indicating a strong charge transfer character in the bond .

In the case of this compound, the primary donor-acceptor interactions of interest would be:

n(N) → π(C-C)* of the aromatic ring: This represents the p-π conjugation and is expected to have a significant stabilization energy, indicating substantial charge transfer from the nitrogen to the ring.

Interactions involving the n-butyl group: The analysis would show how the alkyl group influences the electronic distribution through inductive and hyperconjugative effects.

Illustrative NBO Analysis Data for a Dimethylaniline Moiety:

The following table presents hypothetical but representative data for key donor-acceptor interactions in a dimethylaniline-like system, illustrating the kind of information obtained from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (Cortho-Cmeta) | 5.8 | p-π Conjugation |

| LP (1) N | π* (Cipso-Cortho) | 4.2 | p-π Conjugation |

| σ (Cmethyl-H) | σ* (N-Cmethyl) | 1.5 | Hyperconjugation |

| σ (Cortho-H) | σ* (Cipso-Cortho) | 0.9 | Hyperconjugation |

Note: This table is for illustrative purposes. LP denotes a lone pair.

Bader's Atoms in Molecules (AIM) Theory for Intermolecular Interactions

Bader's Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.net AIM can be used to characterize both strong covalent bonds and weak non-covalent interactions, such as hydrogen bonds and van der Waals interactions.

The theory is based on the analysis of the gradient vector field of the electron density, ρ(r). The points where the gradient of the electron density is zero are called critical points. A bond critical point (BCP) is a (3, -1) critical point found between two interacting atoms, indicating the presence of a bond path between them. The properties of the electron density at the BCP provide quantitative information about the nature of the interaction.

Key AIM descriptors at the BCP include:

Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Bond ellipticity (ε) : This measures the anisotropy of the electron density at the BCP and can provide information about the π-character of a bond.

Detailed Research Findings:

A study by Rusakova et al. investigated the intramolecular weak interactions in N,N-dimethylaniline and its derivatives using QTAIM. researchgate.net They identified a C-H···π interaction between one of the methyl hydrogens and the phenyl ring. The analysis of the electron density at the BCP for this interaction provided quantitative evidence for its existence and nature.

For this compound, AIM analysis would be valuable for characterizing:

Intramolecular interactions : The interaction between the n-butyl chain and the aromatic ring, as well as interactions involving the methyl groups, could be identified and quantified.

Intermolecular interactions : In a dimer or a solvated system, AIM could be used to characterize hydrogen bonds (if any) and other non-covalent interactions between this compound and surrounding molecules.

AIM Topological Properties for Intramolecular Interactions in N,N-dimethylaniline:

The following table presents data from the study by Rusakova et al. on the intramolecular C···H interaction in N,N-dimethylaniline. researchgate.net

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Ellipticity (ε) |

| C···H | +0.014 | +0.058 | 13.939 |

Source: Rusakova et al. researchgate.net

The positive value of the Laplacian of the electron density confirms the closed-shell nature of this weak intramolecular interaction. researchgate.net The small value of the electron density is also characteristic of a non-covalent interaction.

Advanced Applications in Materials Science and Polymer Chemistry

Polymerization Catalysis and Initiation

The primary application of tertiary aromatic amines in polymer chemistry is as accelerators or co-initiators in polymerization systems. They are integral components of initiator systems that generate the free radicals necessary to begin the polymer chain formation.

In hybrid photopolymerization systems, which combine the benefits of different polymerization mechanisms, N-butyl-3,4-dimethylaniline can function as an amine initiator or co-initiator. These systems often involve the simultaneous or sequential polymerization of monomers like acrylates (which undergo free-radical polymerization) and epoxides (which undergo cationic polymerization). The amine's role is to act as an electron donor in a multi-component photoinitiator system, which is essential for generating the initial reactive species under light exposure. Free-radical polymerizations are known for their high reaction rates, while cationic polymerizations are advantageous due to their lack of oxygen inhibition and lower shrinkage.

A prevalent and highly efficient visible-light photoinitiator system is the three-component or ternary system comprising a photosensitizer, an electron donor (amine), and an onium salt (typically a diaryliodonium salt). In this system, this compound would serve as the electron-donating amine co-initiator, while Camphorquinone (B77051) (CQ) acts as the photosensitizer, absorbing energy from a visible light source (like a blue LED). The diaryliodonium salt is added to enhance the efficiency of radical generation.

The initiation process in a three-component system is a sequence of electron and proton transfer reactions. The mechanism proceeds as follows:

Photo-Excitation : Camphorquinone (CQ) absorbs light energy (hν) and transitions to an excited singlet state (¹CQ), which then rapidly converts to a more stable, longer-lived excited triplet state (³CQ).

Electron Transfer : The excited triplet state of camphorquinone (³CQ) interacts with the amine, this compound (R₃N). The amine donates an electron to ³CQ, forming an amine radical cation (R₃N•+) and a camphorquinone radical anion (CQ•-). This intermediate state is often referred to as an exciplex.

Proton Transfer : A proton is subsequently transferred from a carbon atom adjacent to the nitrogen on the amine radical cation to the CQ radical anion. This results in the formation of an α-aminoalkyl radical and a ketyl radical of camphorquinone. The α-aminoalkyl radical is a highly reactive species that initiates the free-radical polymerization of monomers like acrylates.

Table 1: Key Reactions in a Three-Component Photoinitiation System

| Step | Reaction | Description |

|---|---|---|

| 1 | CQ + hν → ³CQ* | Camphorquinone is excited by visible light. |

| 2 | ³CQ* + Amine → [CQ•- Amine•+] | Excited CQ accepts an electron from the amine to form an exciplex. |

| 3 | [CQ•- Amine•+] → CQH• + α-aminoalkyl radical | Proton transfer creates an initiating α-aminoalkyl radical. |

Table 2: Representative Impact of Initiator System Composition on Polymerization This data is representative of typical findings for CQ/Amine/Iodonium salt systems and is not specific to this compound.

| Initiator System | Polymerization Rate (Rp) (mol/L·s) | Final Degree of Conversion (DC) (%) |

|---|---|---|

| CQ / Amine | 0.015 | 55% |

The term "polymerization accelerator" is often used to describe the role of tertiary amines like this compound, particularly in redox initiation systems. In this context, the amine accelerates the decomposition of an oxidizing agent (like a peroxide) at ambient temperatures to produce free radicals. Without the amine accelerator, many peroxides would require significantly higher temperatures to decompose at a useful rate. The efficiency of N,N-dimethylaniline derivatives as accelerators is influenced by the electronic nature of the substituents on the aromatic ring.

A classic example of a redox initiation system is the combination of a tertiary aromatic amine and benzoyl peroxide (BPO). This system is widely used in acrylic resins and bone cements. The initiation mechanism is a complex redox reaction:

Nucleophilic Attack : The nitrogen atom of the tertiary amine, being nucleophilic, attacks one of the electrophilic peroxide oxygens in the BPO molecule.

Intermediate Formation : This leads to the formation of an unstable intermediate.

Radical Generation : The intermediate fragments, cleaving the weak oxygen-oxygen bond in the peroxide. This process generates a benzoyloxy radical (PhCOO•) and an amine radical cation.

The benzoyloxy radical can then initiate polymerization directly or decarboxylate to form a phenyl radical (Ph•), which is also an effective initiating species. The rate of polymerization and other properties of the final polymer can be controlled by adjusting the ratio of the amine accelerator to the peroxide initiator.

Table 3: List of Compounds

| Compound Name | Abbreviation / Synonym | Role in Polymerization |

|---|---|---|

| This compound | - | Amine co-initiator / Accelerator |

| Camphorquinone | CQ | Photosensitizer |

| Diphenyliodonium hexafluorophosphate | DPIHP / Iodonium Salt | Photo-additive / Co-initiator |

| Benzoyl Peroxide | BPO | Initiator / Oxidant |

| Acrylate Monomers | e.g., HEMA, BisGMA | Polymerizable species |

| Epoxide Monomers | - | Polymerizable species |

| N,N-dimethylaniline | DMA | Analogous co-initiator / Accelerator |

| N,N-dimethyl-p-toluidine | DMPT | Analogous co-initiator / Accelerator |

Co-Initiator Systems with Camphorquinone and Iodonium Salts

Role in Resin Curing and Material Development

The efficiency and completeness of the curing process are critical determinants of the final properties of thermosetting polymers. This compound plays a crucial role as a promoter or accelerator in the curing of various resins, influencing reaction kinetics and the ultimate performance of the material.

Promotion of Polyester (B1180765) and Vinyl Ester Resin Curing

Unsaturated polyester (UP) and vinyl ester (VE) resins are mainstays in the composites industry, valued for their versatility and cost-effectiveness. The curing of these resins is a free-radical polymerization process, typically initiated by peroxides. At ambient temperatures, the decomposition of these peroxides into radicals is often too slow for practical applications. This is where accelerators or promoters, such as tertiary aromatic amines, become essential.

This compound, and its structural analogs like N,N-dimethylaniline (DMA), function by reacting with the peroxide initiator, commonly benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP), to generate free radicals at a much faster rate. google.comresitan.net This accelerated radical formation initiates the cross-linking reaction between the unsaturated polyester or vinyl ester chains and a reactive diluent, typically styrene, leading to the formation of a rigid, three-dimensional network. resitan.net The concentration of the amine promoter directly influences the gel and cure times of the resin system. google.com For instance, in the curing of vinyl ester resins, optimizing the levels of BPO and an amine promoter like DMA is crucial for achieving high glass transition temperatures (Tg), a high degree of cure, and desirable hardness. interplastic.com

The choice of amine promoter can significantly impact the curing characteristics. For example, N,N-dimethyl-p-toluidine (DMPT) has been shown to be a highly effective cure promoter, especially at lower temperatures where common promoters like DMA lose effectiveness. google.com The curing system for both polyester and vinyl ester resins often involves a delicate balance of the resin itself, a curing agent (peroxide), and an accelerator (amine). googleapis.comgoogle.com This system allows for the control of the pot life and curing time, which are critical parameters in manufacturing processes. google.com

Table 1: Components of a Typical Room-Temperature Resin Curing System

| Component | Function | Common Examples |

| Resin | The base polymer matrix. | Unsaturated Polyester, Vinyl Ester |

| Reactive Diluent | Reduces viscosity and copolymerizes with the resin. | Styrene, Methyl Methacrylate (B99206) |

| Initiator (Curing Agent) | Decomposes to form free radicals. | Benzoyl Peroxide (BPO), Methyl Ethyl Ketone Peroxide (MEKP) eastman.com |

| Promoter (Accelerator) | Accelerates the decomposition of the initiator. | N,N-dimethylaniline (DMA), this compound, N,N-dimethyl-p-toluidine (DMPT) google.comresitan.net |

Application in Bone Cements and Dental Materials

The utility of amine-accelerated curing systems extends into the biomedical field, particularly in the formulation of bone cements and dental materials. Polymethyl methacrylate (PMMA)-based bone cements are widely used in orthopedic surgery to anchor joint prostheses. scispace.com These cements are typically supplied as a two-component system: a powder phase containing PMMA beads and an initiator like benzoyl peroxide (BPO), and a liquid phase containing the methyl methacrylate (MMA) monomer and an accelerator, often a tertiary aromatic amine such as N,N-dimethyl-p-toluidine (DMPT). nih.govscribd.com When the two components are mixed, the amine reacts with the BPO to initiate the polymerization of the MMA monomer, leading to the hardening of the cement. nih.gov

The specific amine used can influence the cement's properties. For instance, some commercial bone cements utilize DMPT or its derivatives. scribd.commusculoskeletalkey.com Research has explored the use of various N,N-dimethyl-p-toluidine derivatives to modify and study the properties of bone cements. musculoskeletalkey.com The initiating system, a combination of benzoyl peroxide and an amine like N,N-dimethylaniline, is a critical component in the synthesis of these cements. researchgate.net

Similarly, in dentistry, resin-based composites are used for fillings, cements, and adhesives. google.com Many of these materials rely on redox initiator systems for curing, especially in applications where light curing may be insufficient. google.com These systems often consist of a peroxide and a tertiary aromatic amine. Historically, systems based on dibenzoyl peroxide (DBPO) and amines such as N,N-diethanol-p-toluidine (DEPT) or N,N-dimethyl-sym.-xylidine (DMSX) have been common. google.com The proper selection of the initiator-accelerator system is crucial to ensure an adequate processing time (typically 90-150 seconds) and a clinically acceptable curing time of 3 to 5 minutes. google.com

Development of Optoelectronic Materials

Beyond its role in polymerization, the electronic properties of this compound and related aromatic amines make them valuable building blocks for advanced optoelectronic materials. Their electron-donating nature is harnessed in the design of molecules with specific light-emitting and charge-transporting capabilities.

Synthesis of Bifunctional Luminophors

A luminophor is a substance that exhibits luminescence. In the context of materials science, bifunctional luminophors are designed to have both light-emitting and other functional properties, often related to charge transfer. Research has been conducted on the synthesis of luminophors from the perylene (B46583) series that incorporate an N,N-dimethylaniline residue. researchgate.net These molecules consist of an electron-donating N,N-dimethylaniline part and an electron-accepting perylene part. acs.org

The synthesis of molecules like 3-[4-(4′-N,N-dimethylaminophenyl)butyl]perylene demonstrates the covalent linking of these two moieties. researchgate.net The study of such compounds reveals intramolecular charge-transfer dynamics, where upon excitation, an electron is transferred from the dimethylaniline donor to the perylene acceptor. acs.org This process is fundamental to the functioning of many organic electronic devices. The dynamics of this electron transfer quenching have been investigated extensively, showing a strong dependence on the solvent and the specific structure of the donor-acceptor system. acs.org

Conjugated Systems for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. researchgate.net The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer (EML) and the hole transport layer (HTL). researchgate.net Aromatic amines are widely used as hole-transporting materials due to their electron-rich nature. researchgate.net

While direct use of this compound in commercial OLEDs is not extensively documented in the provided context, the principles of its functionality are central to OLED material design. The development of conjugated systems often involves incorporating electron-donating units, similar in function to dimethylaniline derivatives, into larger molecular or polymeric structures. For instance, polymers containing pendant carbazole (B46965) units, which are also electron-donating, are used as hole-transporting materials. researchgate.net

The design of efficient emitters for OLEDs often involves creating donor-acceptor (D-A) structures to tune the emission color and efficiency. rsc.org Research into hyperfluorescent OLED systems has utilized naphthalimide-based architectures with donor-acceptor electronic structures to achieve high efficiency and narrow emission. rsc.org Furthermore, highly efficient blue-emitting materials have been developed using pyrene[4,5-d]imidazole and pyrene (B120774) as weak electron donor and acceptor units, respectively, demonstrating the power of the D-A approach. chinesechemsoc.org The fundamental principle of combining electron-donating and electron-accepting moieties, a role that aniline (B41778) derivatives can fulfill, is a cornerstone of modern OLED material design. researchgate.net

Environmental and Adsorption Studies of Dimethylaniline Compounds

Adsorption Kinetics and Mechanism Studies

The study of adsorption kinetics is crucial for determining the rate-limiting step and the efficiency of an adsorbent for removing pollutants like dimethylaniline compounds from aqueous environments. researchgate.net

Removal from Aqueous Solutions using Adsorbents (e.g., biochar, modified TiO2)

Research has demonstrated the effectiveness of biochar (BC) and biochar-titanium dioxide (BC-TiO2) composites for the removal of 3,4-dimethylaniline (B50824) (3,4-DMA) from water. research-nexus.netacs.org A composite of biochar and titanium dioxide, prepared via a sol-gel method, showed significant adsorption capabilities for 3,4-DMA. research-nexus.netnih.gov In one study, the maximum adsorption capacity for 3,4-DMA was found to be 322.58 mg/g for biochar and 285.71 mg/g for the BC-TiO2 composite, indicating that unmodified biochar had a higher capacity in this instance. research-nexus.netacs.orgacs.org The adsorption of 3,4-DMA on both materials was observed to increase with contact time, reaching a maximum at 24 hours. researchgate.netnih.govacs.org

The initial pH of the solution is a critical factor influencing the adsorption process. acs.org For 3,4-DMA, which is a slightly basic compound, low removal efficiency was observed at a pH below its pKa (around 5.18–5.28) due to electrostatic repulsion between the positively charged adsorbent surface and the protonated anilinium cation. nih.gov As the pH increased to above the pKa, the 3,4-DMA was mainly in its molecular form, which enhanced its removal through dispersive interactions with the biochar and BC-TiO2. nih.gov

Other modified adsorbents have also been explored. For instance, palladium-modified TiO2 dispersed on multi-walled carbon nanotubes (Pd/TiO2/MWCNT) has been shown to be an effective photocatalyst for the reduction of nitroaromatic derivatives to aromatic amines. bohrium.com Similarly, various amine-modified TiO2 materials have been developed and tested for the adsorption of other substances like CO2, demonstrating the versatility of modified TiO2 as an adsorbent. rsc.orgresearchgate.net

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

To understand the dynamics of the adsorption process, kinetic data are often analyzed using models such as the pseudo-first-order and pseudo-second-order equations. nih.govresearchgate.net In the case of 3,4-DMA adsorption onto both biochar and BC-TiO2 composites, the pseudo-second-order kinetic model provided a better fit to the experimental data, with a high correlation coefficient (R²) of 0.99. research-nexus.netacs.orgnih.govacs.org This suggests that the adsorption process is likely controlled by chemisorption, where the rate is dependent on the availability of active sites on the adsorbent. research-nexus.netnih.gov The calculated equilibrium adsorption capacity (qe) from the pseudo-second-order model was also found to be more consistent with the experimental values compared to the pseudo-first-order model. nih.govacs.org

Table 1: Comparison of Kinetic Models for 3,4-DMA Adsorption

| Adsorbent | Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Biochar (BC) | Pseudo-Second-Order | 0.99 | research-nexus.netnih.gov |

| BC-TiO2 Composite | Pseudo-Second-Order | 0.99 | research-nexus.netnih.gov |

This table is generated based on data for 3,4-dimethylaniline as a proxy for N-butyl-3,4-dimethylaniline.

Intraparticle Diffusion and Elovich Models

The intraparticle diffusion model, developed by Weber and Morris, is used to determine if intraparticle diffusion is the rate-limiting step. nih.gov For the adsorption of 3,4-DMA on biochar and BC-TiO2, the plot of qt versus t^0.5 showed multilinearity, indicating that intraparticle diffusion was not the sole rate-determining step. nih.gov The adsorption process appeared to occur in two stages: an initial rapid surface adsorption followed by a slower intraparticle diffusion phase. researchgate.netekb.eg The intercept of the intraparticle diffusion plot can provide an indication of the boundary layer thickness; a larger intercept suggests a thicker boundary layer. nih.govarabjchem.org

The Elovich model is also often applied to describe adsorption kinetics, particularly for chemisorption processes on heterogeneous surfaces. nih.gov While it can provide insights into the nature of the adsorption, it does not offer detailed mechanistic information. nih.gov

Environmental Fate and Transformation Pathways

The environmental fate of dimethylaniline compounds is influenced by processes such as biodegradation, photolysis, and oxidation. canada.ca While N,N-dimethylaniline is not expected to biodegrade readily in soil, it may leach into groundwater. txst.edu In the atmosphere, it is expected to be degraded by reacting with photochemically produced hydroxyl radicals. txst.edunih.gov

Oxidative Degradation Processes

The oxidative degradation of aromatic amines is a key transformation pathway in the environment. acs.org For many aromatic amines, the rate-limiting step in their oxidation by substances like manganese dioxide is the initial one-electron transfer to form an aryl amino radical. acs.org

Electrochemical studies have provided further insight into the oxidation mechanisms of aniline (B41778) derivatives. mdpi.comnih.gov The general mechanism for the electrochemical oxidation of a tertiary amine involves the formation of a secondary amine and an aldehyde. mdpi.com The initial oxidation step typically forms a radical cation, which can then undergo further reactions. mdpi.com

In the context of this compound, oxidative processes would likely involve the transformation of the amine group and potential reactions on the aromatic ring. The presence of the butyl and methyl groups on the nitrogen and the aromatic ring, respectively, will influence the specific degradation products. For instance, studies on the oxidative degradation of various amines have shown that the structure, such as the length of alkyl chains and the presence of functional groups, significantly affects the degradation rates and pathways. researchgate.net Photochemical reactions can also play a role; for example, aniline can undergo photochlorination in the presence of dissolved iron and chloride ions under simulated sunlight, leading to the formation of chloroanilines. publish.csiro.au

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Synthesis and Selectivity

The synthesis of N-butyl-3,4-dimethylaniline, a specific example of N-alkylation of an aromatic amine, is a focal point for catalyst development. Future research is trending towards catalysts that offer higher efficiency, greater selectivity for mono-alkylation, and operate under more sustainable, environmentally benign conditions. The field is exploring a diverse array of catalytic systems, moving beyond traditional methods.

Key areas of development include:

Homogeneous Catalysis: Iridium complexes with N-heterocyclic carbene (NHC) ligands have been investigated for the N-alkylation of amines with alcohols. acs.orgresearchgate.net These systems can act as bifunctional catalysts, where both the metal center and the ligand participate in the reaction mechanism. researchgate.net Similarly, manganese-based catalysts, which are more earth-abundant and less toxic, are being developed for the N-alkylation of anilines with alcohols, showing moderate to good yields. beilstein-journals.org

Heterogeneous Catalysis: Solid catalysts present advantages in terms of separation and reusability. Niobium oxide (Nb₂O₅) has demonstrated excellent activity, achieving complete conversion of benzyl (B1604629) alcohol in its reaction with aniline (B41778). sioc-journal.cn A significant emerging trend is the use of single-atom catalysts (SACs). For instance, zinc (Zn) and iron (Fe) single atoms dispersed on nitrogen and sulfur co-doped carbon (NSC) supports have shown high turnover frequencies (TOF) and can operate under solvent-free conditions. mdpi.comrsc.org The electronic properties of the metal sites, influenced by the dopants, are crucial for their catalytic activity. mdpi.comrsc.org Zeolites, such as Hf-Beta, are also being studied as shape-selective and reusable catalysts for this transformation. csic.es

Metal-Free Catalysis: To further enhance sustainability, metal-free catalytic systems are gaining traction. Triarylboranes like B(C₆F₅)₃ can catalyze the N-alkylation of various amines. scispace.com Another novel approach involves using phenalenyl (PLY)-based molecules, which act as redox-active organocatalysts in a "borrowing hydrogen" mechanism. rsc.org

| Catalyst System | Catalyst Type | Key Findings/Conditions | Reference |

|---|---|---|---|

| Iridium-NHC Complex | Homogeneous | Bifunctional mechanism; effective for anilines. | acs.orgresearchgate.net |

| Niobium Oxide (Nb₂O₅) | Heterogeneous | 100% alcohol conversion, 65.2% yield (180 °C, 4 h). | sioc-journal.cn |

| CNS@Zn₁-AA | Single-Atom (Zn) | High activity (TOF up to 8.4 h⁻¹); S-doping enhances electron density of Zn sites. | mdpi.com |

| Fe-SA@NSC | Single-Atom (Fe) | Superior activity (TOF up to 13.9 h⁻¹) under solvent-free conditions. | rsc.org |

| Hf-Beta Zeolite | Heterogeneous | Highly selective (>97%) and reusable for N-alkylation. | csic.es |

| Phenalenyl (PLY) | Organocatalyst | Metal-free "borrowing hydrogen" mechanism; up to 99% yield. | rsc.org |

Advanced Mechanistic Investigations via in situ Spectroscopy

A deeper understanding of reaction mechanisms is critical for catalyst optimization. The trend is to move beyond endpoint analysis and employ advanced in situ spectroscopic techniques to monitor reactions in real-time. These methods provide invaluable data on transient intermediates, catalyst resting states, and reaction kinetics, which are essential for elucidating complex catalytic cycles.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been used to track the N-alkylation of aniline with benzyl alcohol catalyzed by an iridium complex. acs.org The studies successfully identified the presence of an imine intermediate and a crucial iridium-hydride species, confirming the catalyst's resting state and providing direct evidence for the proposed "borrowing hydrogen" pathway. acs.org

In situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): In the niobium oxide-catalyzed N-alkylation, in situ DRIFTS analysis revealed that the catalyst activates the C-O bond of the alcohol and the N-H bond of the aniline. sioc-journal.cn This direct observation of bond activation on the catalyst surface provides a clear picture of how the substrate molecules are prepared for the coupling reaction.

These spectroscopic investigations are crucial for validating mechanisms proposed by computational studies. For example, kinetic isotope effect (KIE) experiments, often coupled with in situ monitoring, can pinpoint the rate-determining step (RDS) of the reaction. In one study, a KIE value of 2.65 suggested that the cleavage of the alcohol's C-H bond is part of the RDS for a zinc-catalyzed reaction. mdpi.com In another, a low KIE value indicated that the imine reduction, not the alcohol oxidation, was rate-limiting for an iridium catalyst. acs.org

Rational Design of Derivatives for Targeted Applications

Future research will increasingly focus on the rational design of derivatives of this compound to tailor its properties for specific, high-value applications. This involves strategic modification of the molecule's core structure—the aromatic ring, the N-butyl group, or the amine itself—to control its electronic, steric, and physicochemical characteristics.

While specific research on derivatives of this compound is nascent, principles can be drawn from related compounds:

Building Blocks for Functional Materials: Substituted anilines are key precursors for materials like triarylmethane dyes and polymers. wikipedia.org By introducing functional groups onto the aromatic ring of this compound, new derivatives could be designed with specific chromophoric or polymerization-initiating properties.

Ligands for Catalysis: The electronic and steric properties of aniline derivatives are critical when they are used as ligands in organometallic catalysis. acs.org The rational design of phosphine (B1218219) ligands derived from substituted anilines has been shown to improve catalyst performance by tuning electron-donating ability and steric bulk. acs.org Derivatives of this compound could be synthesized to serve as ligands that stabilize metal centers and control the selectivity of catalytic reactions.

Pharmaceutical and Agrochemical Intermediates: The core structure is a viable scaffold for creating biologically active molecules. The design of derivatives often involves modifying substituents to enhance binding to a biological target, improve pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion), or reduce toxicity. ijmps.orgresearchgate.net For instance, strategic N-alkylation and ring functionalization are common steps in developing new drug candidates. nih.gov

| Hypothetical Derivative Structure | Modification Strategy | Targeted Application | Rationale |

|---|---|---|---|

| N-butyl-3,4-dimethyl-x-nitroaniline | Add electron-withdrawing group (NO₂) to the ring | Specialty Dyes, Explosive Precursors | Alters the electronic properties and energy content of the molecule. wikipedia.org |

| N-(perfluoro)butyl-3,4-dimethylaniline | Fluorinate the N-butyl chain | Advanced Polymers, Lubricants | Enhances thermal and chemical stability. |

| (N-butyl-3,4-dimethylphenyl)phosphine | Convert amine to phosphine | Catalyst Ligands | Creates a phosphine ligand with specific steric and electronic profiles for catalysis. acs.org |

| This compound-x-sulfonamide | Add a sulfonamide group to the ring | Pharmaceutical Scaffolds | Introduces a common pharmacophore to serve as a building block for drug discovery. |

Integration of Computational Chemistry in Predictive Modeling

The synergy between computational chemistry and experimental work is a powerful emerging trend that promises to accelerate research and development. Predictive modeling, powered by quantum chemical calculations and machine learning, is set to revolutionize how catalysts are discovered, mechanisms are understood, and derivatives are designed.

Density Functional Theory (DFT) Calculations: DFT has become an indispensable tool for mechanistic elucidation at the molecular level. It is used to:

Map Reaction Pathways: DFT calculations can map the entire energy profile of a catalytic cycle, identifying transition states and intermediates. acs.orgrsc.org This helps to corroborate or refine mechanisms proposed from experimental data.

Identify the Rate-Determining Step (RDS): By calculating the energy barriers for each step, DFT can theoretically determine the RDS, which is crucial for targeted catalyst improvement. acs.orgmdpi.com

Probe Catalyst-Substrate Interactions: Computational studies can reveal the fine details of how a catalyst and its ligands interact with substrates, explaining observed selectivity and reactivity. acs.orgacs.org For single-atom catalysts, DFT can correlate the charge density on the metal site with its catalytic activity, providing a design principle for developing better catalysts. mdpi.comrsc.org

Machine Learning (ML) and Data Science: As high-throughput experimentation generates vast datasets, ML is emerging as a critical tool for identifying complex patterns that are not obvious to human researchers.

Predictive Models: ML algorithms can be trained on experimental or computational data to predict reaction outcomes, such as yield or selectivity. researchgate.net For example, models are being developed to predict the N-dealkylation of amines or the success of C-N coupling reactions based on molecular descriptors. researchgate.netnih.gov

High-Throughput Screening: These predictive models can be used to perform virtual high-throughput screening of vast chemical spaces of potential catalysts, ligands, or substrates, allowing researchers to focus experimental efforts on the most promising candidates. nih.govmdpi.com This integration of DFT, which provides high-fidelity data on a small scale, with ML, which learns from large-scale data, represents a paradigm shift in chemical research. researchgate.net

The future development of this compound and its related chemistry will likely involve a feedback loop where experimentalists synthesize and test novel catalysts, in situ spectroscopy provides mechanistic clues, and computational models use this data to predict the next generation of improved systems and targeted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.